
Tricosane-2,5-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tricosane-2,5-diol is an organic compound with the molecular formula C23H48O2 It is a long-chain diol, meaning it contains two hydroxyl groups (-OH) attached to a 23-carbon alkane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tricosane-2,5-diol can be synthesized through the hydroxylation of tricosane, a 23-carbon alkane. One common method involves the use of osmium tetroxide (OsO4) as a catalyst in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO). The reaction typically occurs in a solvent like tetrahydrofuran (THF) at room temperature. The hydroxylation process introduces hydroxyl groups at the 2nd and 5th positions of the tricosane chain, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound may involve similar hydroxylation techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: Tricosane-2,5-diol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as ketones or aldehydes.
Reduction: The compound can be reduced to form tricosane by removing the hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed:
Oxidation: Formation of tricosane-2,5-dione.
Reduction: Formation of tricosane.
Substitution: Formation of tricosane-2,5-dihalides.
Wissenschaftliche Forschungsanwendungen
Tricosane-2,5-diol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential role in biological membranes and lipid metabolism.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of tricosane-2,5-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups enable the compound to participate in hydrogen bonding and other intermolecular interactions, affecting the structure and function of biological membranes. Additionally, its long alkane chain allows it to integrate into lipid bilayers, potentially influencing membrane fluidity and permeability .
Vergleich Mit ähnlichen Verbindungen
Tricosane-1,23-diol: Another long-chain diol with hydroxyl groups at the terminal positions.
Docosane-2,5-diol: A similar compound with a 22-carbon chain.
Tetracosane-2,5-diol: A similar compound with a 24-carbon chain.
Uniqueness: Tricosane-2,5-diol is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical and physical properties. This positioning allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
63125-81-5 |
|---|---|
Molekularformel |
C23H48O2 |
Molekulargewicht |
356.6 g/mol |
IUPAC-Name |
tricosane-2,5-diol |
InChI |
InChI=1S/C23H48O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(25)21-20-22(2)24/h22-25H,3-21H2,1-2H3 |
InChI-Schlüssel |
OFVHMOQWHMADEW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCC(CCC(C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



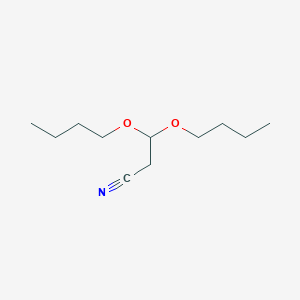
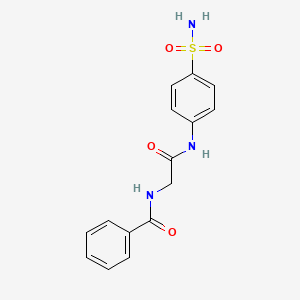
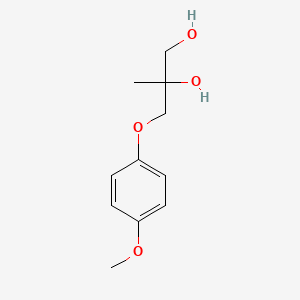
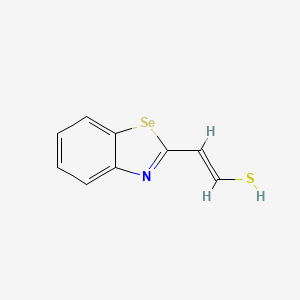
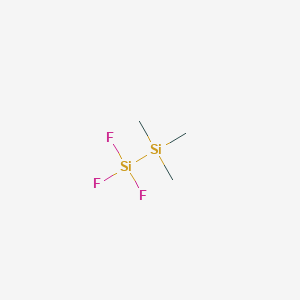
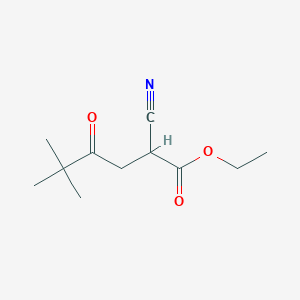

![Ethanol, 2-[2-(tridecyloxy)ethoxy]-, hydrogen phosphate](/img/structure/B14502758.png)
![4-tert-Butyl-2-[(prop-2-en-1-yl)sulfanyl]phenol](/img/structure/B14502764.png)
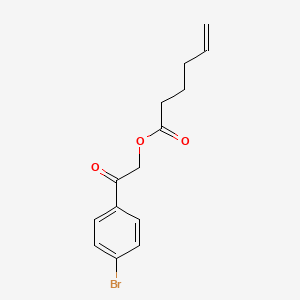
![4-[(1,3-Dithiolan-2-ylidene)amino]phenol](/img/structure/B14502776.png)


